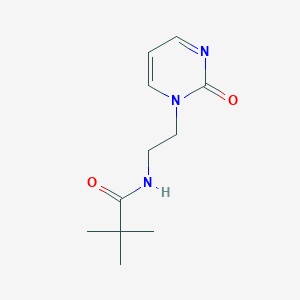

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidinone derivatives has been explored in various studies. For instance, the synthesis of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide involved characterizing the compound using NMR, FT-IR, and MS techniques, and its structure was confirmed by single crystal X-ray structural analysis . Another study reported the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide through a multi-step process starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . Additionally, a series of novel benzamide derivatives were synthesized by replacing the glutamic acid part of the drug Pemetrexed with various amines using diethylphosphorocyanidate as a coupling agent .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed using density functional theory (DFT). The optimized geometric bond lengths and angles obtained from DFT calculations were compared with X-ray diffraction values, providing insights into the molecular conformation and stability . The crystal structure of these compounds was determined to belong to specific crystal systems, and the molecular packing was often dominated by hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of pyrimidinone derivatives has been investigated through various reactions. SNAr reactions of 2-methylthio-4-pyrimidinones in pivalic acid with anilines have been shown to yield functionalized pyrimidines in good to excellent yields . Similarly, the aminolysis of 2-(nitroamino)pyrimidin-4(3H)-one derivatives with arylamines of low basicity in pivalic acid resulted in aminolysis products, highlighting the unique reactivity of these compounds in specific solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as the HOMO and LUMO energies, were calculated to understand their electronic characteristics . The molecular electrostatic potential (MEP) surface maps were also investigated to predict the reactive sites of the molecules . These properties are crucial for understanding the interaction of these compounds with biological targets and their potential as therapeutic agents.

Case Studies and Biological Activity

Several of the synthesized compounds have been evaluated for their biological activities. For example, the anti-proliferative activity of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide was studied on A375 cells, showing an inhibition rate at a specific concentration . The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide exhibited marked inhibition against various human cancer cell lines, displaying promising anticancer activity . The novel non-glutamate benzamide derivatives showed higher antiviral activity against Newcastle disease virus compared to the commercial drug Pemetrexed . Molecular docking studies have been performed to analyze the binding modes of these compounds with biological targets, providing insights into their mechanism of action .

Applications De Recherche Scientifique

Chemical Synthesis and Hydrolysis

One notable application of derivatives similar to N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pivalamide is in chemical synthesis, particularly in the hydrolysis of pivalamide groups. A simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature has been developed, demonstrating the chemical's utility in synthesizing amine derivatives from pivalamido groups on pyrimidin-4-ones and other fused pyrimidin-4-one structures like quinazolin-4-ones and pteridines. This process is significant for creating a variety of compounds with potential biological activities (Bavetsias, Henderson, & McDonald, 2004).

Antimicrobial and Cytotoxic Activity

Research on pyrimidin-1(6H)-yl benzamide derivatives, which share a core structure with this compound, has shown that these compounds possess antimicrobial activity. Specifically, derivatives have exhibited considerable antibiotic activity against bacteria such as Klebsiella pneumonia and Bacillus cereus. Additionally, some compounds have shown to inhibit the growth of human tumor cell lines at micromolar concentrations, indicating their potential as antimicrobial and cytotoxic agents (Devarasetty, Tharikoppula, Sridhar, Eppakayala, Kyasani, Arumugam, & Pusuluri, 2016).

Cognitive and Memory Performance

Choline pivaloyl esters, which are related to pivalamide derivatives, have been studied for their effects on cognitive and memory impairments. These compounds improved cognitive and memory performances in rats impaired by scopolamine treatment or lesions of the nucleus basalis of Meynert. Such studies suggest the potential therapeutic applications of pivaloyl esters in treating cognitive and memory deficits (Rispoli, Rotiroti, Carelli, Liberatore, Scipione, Marra, Giorgioni, & Stefano, 2004).

Propriétés

IUPAC Name |

2,2-dimethyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)9(15)12-6-8-14-7-4-5-13-10(14)16/h4-5,7H,6,8H2,1-3H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJALBLPABMYRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C=CC=NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide](/img/structure/B2505148.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one](/img/structure/B2505150.png)

![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)

![7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one](/img/structure/B2505157.png)

![(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid](/img/structure/B2505160.png)

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2505163.png)

![4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide](/img/no-structure.png)